REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:12][C:13](=[O:16])[CH2:14][Cl:15])([CH3:11])[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([C@@:8]([NH:12][C:13](=[O:16])[CH2:14][Cl:15])([CH3:11])[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CO)(C)NC(CCl)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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were separated on chiral HPLC (Reprosil Chiral NR 8 μm, 250×30 mm, Dr. Maisch GmbH)
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Name
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|
Type
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product
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Smiles
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BrC=1C=C(C=CC1)[C@](CO)(C)NC(CCl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |